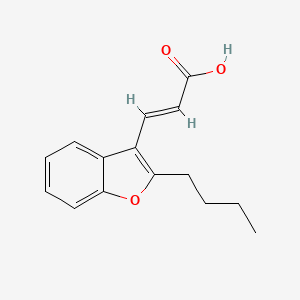
3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C15H16O3 . It has a molecular weight of 244.29 . This compound is also known as BMIPP.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring attached to a prop-2-enoic acid group . The benzofuran ring is a heterocyclic compound, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.175±0.06 g/cm3 . The boiling point is predicted to be 392.7±27.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Coordination Reactions : The compound of interest is used in the synthesis of benzofuro[3,2-c]pyridine and its coordination reactions. It undergoes a series of transformations, leading to products used for preparing complexes with metals like copper and cobalt. These complexes have been noted for their high thermal stability, with the CoCl2 complex exhibiting greater stability than the Cu2 complex (Mojumdar, Šimon, & Krutošíková, 2009).
- Molecular Structure and Interactions : Studies have detailed the molecular structure and interactions of isomers of the compound, focusing on the orientation of the carboxylic acid group and the double bond, which influence the supramolecular structure through hydrogen bonding and π-π stacking interactions (Trujillo-Ferrara et al., 2004).
Material Science Applications
- Dielectric and Thermal Properties : Research has explored the synthesis of compounds related to the substance for their application in material science. This includes the study of dielectric properties and thermal behavior of methacrylate polymers bearing chalcone side groups, providing insights into their potential applications in electronic materials (Çelik & Coskun, 2018).
Photophysics
- Photochromism in Crystalline Phase : The compound is a part of the study on photochromic diarylethene derivatives, showing photochromic reactivity even in a single-crystalline phase. This highlights its potential application in developing materials with photo-responsive properties (Yamaguchi & Irie, 2005).
Antioxidant and Antibacterial Properties
- Antioxidant and Antibacterial Studies : The compound has been included in the synthesis of phenolic esters and amides to investigate their antioxidant and antibacterial properties. This research presents potential pharmaceutical applications, indicating its role in the development of compounds with bioactive properties (Shankerrao, Bodke, & Mety, 2013).
Orientations Futures
Benzofuran compounds, including “3-(2-Butyl-1-benzofuran-3-yl)prop-2-enoic acid”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses and improving their synthesis methods.
Mécanisme D'action
Target of Action
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds in general have been shown to interact with various biological targets due to their versatile and unique physicochemical properties .
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have a broad range of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Propriétés
IUPAC Name |
(E)-3-(2-butyl-1-benzofuran-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-2-3-7-13-12(9-10-15(16)17)11-6-4-5-8-14(11)18-13/h4-6,8-10H,2-3,7H2,1H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJMLXPRNNSREO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

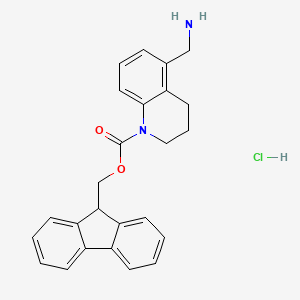
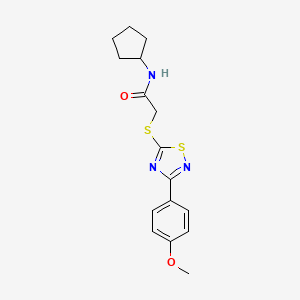
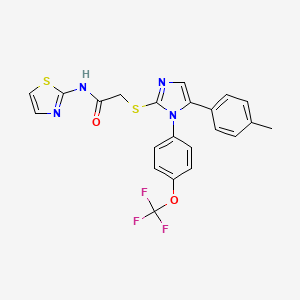
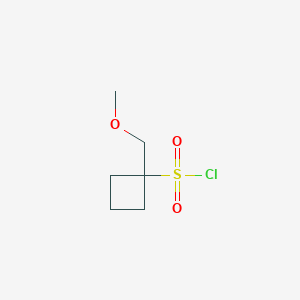
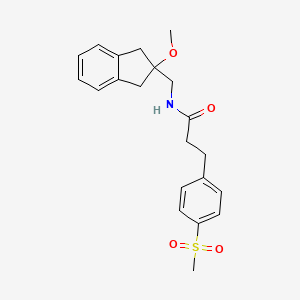
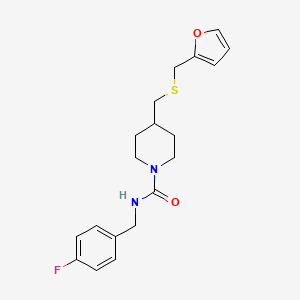

![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)
![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)

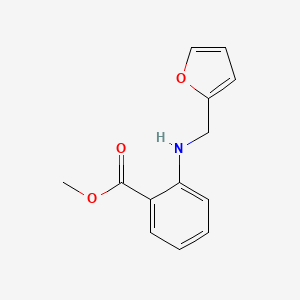
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)
